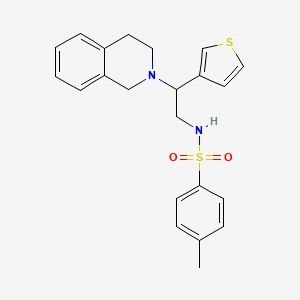

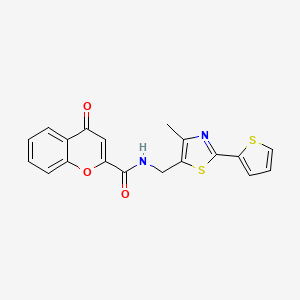

![molecular formula C16H13ClF3NO4S B2677148 methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate CAS No. 358727-30-7](/img/structure/B2677148.png)

methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate, commonly known as CGP-7930, is a chemical compound used in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays an important role in regulating the activity of glutamate, the primary excitatory neurotransmitter in the brain.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

The study of glycosyl triflates, particularly focusing on their generation from thioglycosides, has shown the potential for creating glycosides in good yield and selectivity. This methodology could potentially be adapted for the synthesis or modification of compounds such as Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate, highlighting the importance of such chemical transformations in synthetic chemistry (Crich & Smith, 2000).

The electrochemical properties of novel ionic liquids, including those for electric double layer capacitor applications, have been explored. This research suggests potential applications of Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate in energy storage technologies or as a component in ionic liquids with specific electrochemical characteristics (Sato, Masuda, & Takagi, 2004).

Chemical Synthesis and Applications

- The development of Weinreb amide-based synthetic equivalents provides insights into the synthesis of complex organic frameworks, demonstrating the relevance of Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate in the construction of pharmaceutical or bioactive molecules (Kommidi, Balasubramaniam, & Aidhen, 2010).

Photochemistry and Polymer Electrolytes

Research into the photochemistry of triarylsulfonium salts has implications for the understanding of light-induced reactions involving sulfonyl compounds. Such studies could inform the photolytic stability or reactivity of Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate, potentially leading to novel photochemical applications or material science innovations (Dektar & Hacker, 1990).

The synthesis and functionalization of anion exchange polymer electrolytes via activated fluorophenyl-amine reactions present a pathway to integrating Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate into high-performance materials for energy applications. This research underscores the potential of such compounds in enhancing the efficiency and stability of polymer electrolytes (Kim, Labouriau, Guiver, & Kim, 2011).

Propriétés

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO4S/c1-25-15(22)10-21(26(23,24)12-5-3-2-4-6-12)11-7-8-14(17)13(9-11)16(18,19)20/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBWOAJHGNYIQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride](/img/no-structure.png)

![2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2677073.png)

![2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2677077.png)

![2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetohydrazide](/img/structure/B2677082.png)

![N-Spiro[2.2]pentan-2-ylbenzamide](/img/structure/B2677083.png)

![7-methyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2677084.png)